molecular formula C10H17N3O3 B13496844 tert-butyl N-[(2S)-5-diazo-4-oxopentan-2-yl]carbamate

tert-butyl N-[(2S)-5-diazo-4-oxopentan-2-yl]carbamate

Cat. No.: B13496844
M. Wt: 227.26 g/mol
InChI Key: TYPYMBVJXCVBPA-ZETCQYMHSA-N
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Description

tert-Butyl N-[(2S)-5-diazo-4-oxopentan-2-yl]carbamate is a compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in organic synthesis, particularly as protecting groups for amines

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate . This intermediate can then undergo a Curtius rearrangement to form the desired carbamate .

Industrial Production Methods

Industrial production of tert-butyl carbamates typically involves the use of di-tert-butyl dicarbonate as a key reagent. The reaction is carried out under controlled conditions to ensure high yields and purity. The process may involve the use of organic solvents and bases to facilitate the reaction and improve product isolation .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[(2S)-5-diazo-4-oxopentan-2-yl]carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids like trifluoroacetic acid for deprotection, hydrogenation catalysts like palladium on carbon for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the diazo group can lead to the formation of ketones or carboxylic acids, while reduction can yield primary amines .

Scientific Research Applications

tert-Butyl N-[(2S)-5-diazo-4-oxopentan-2-yl]carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl N-[(2S)-5-diazo-4-oxopentan-2-yl]carbamate involves the reactivity of the diazo group. The diazo group can act as a nucleophile or electrophile, depending on the reaction conditions. It can participate in cycloaddition reactions, forming new carbon-nitrogen bonds. The tert-butyl carbamate group serves as a protecting group, stabilizing the molecule and preventing unwanted side reactions .

Properties

Molecular Formula

C10H17N3O3

Molecular Weight

227.26 g/mol

IUPAC Name

tert-butyl N-[(2S)-5-diazo-4-oxopentan-2-yl]carbamate

InChI

InChI=1S/C10H17N3O3/c1-7(5-8(14)6-12-11)13-9(15)16-10(2,3)4/h6-7H,5H2,1-4H3,(H,13,15)/t7-/m0/s1

InChI Key

TYPYMBVJXCVBPA-ZETCQYMHSA-N

Isomeric SMILES

C[C@@H](CC(=O)C=[N+]=[N-])NC(=O)OC(C)(C)C

Canonical SMILES

CC(CC(=O)C=[N+]=[N-])NC(=O)OC(C)(C)C

Origin of Product

United States

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